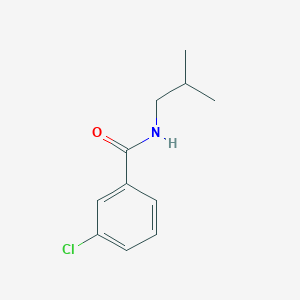![molecular formula C18H18N2O5 B2493612 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 941984-07-2](/img/structure/B2493612.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide involves innovative approaches such as tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of precursors. This method allows for the formation of structurally complex and functionally diverse compounds, indicating the versatility of the compound's synthesis techniques (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been elucidated using X-ray crystallography, revealing configurations around double bonds and the stereochemical preferences of such molecules. These analyses provide detailed insights into the molecular geometry and electronic structure, which are crucial for understanding the compound's chemical behavior (Collins et al., 1996).
Chemical Reactions and Properties
Novel synthetic routes have been developed for oxalamides and related compounds, showcasing their chemical reactivity and potential for forming diverse chemical structures. These synthetic strategies highlight the compound's role in facilitating the development of new chemical entities with varied biological and physicochemical properties (Mamedov et al., 2016).
Physical Properties Analysis
The physical properties of compounds like this compound, such as melting points, solubility, and crystal structure, have been determined to understand their behavior in different environments. These properties are essential for the compound's application in material science and pharmaceutical formulation (Hong-mei, 2008).
Chemical Properties Analysis
Research on the chemical properties of this compound and its derivatives focuses on their reactivity, stability, and interactions with other molecules. These studies are crucial for applications in synthetic chemistry, where the compound's reactivity can be harnessed for constructing complex molecules and materials (Sreenivasa et al., 2014).
Scientific Research Applications
Pharmacological Interactions and Effects
One study investigated the role of orexin-1 receptor mechanisms in compulsive food consumption, utilizing various compounds to evaluate their effects on binge eating behaviors in female rats. Although N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide was not directly mentioned, related compounds were used to study the neural systems motivating compulsive intake, suggesting potential pharmacological applications of similar molecules in treating eating disorders (Piccoli et al., 2012).
Chemical Synthesis and Molecular Characterization
Research on metabolism and structural determination of related compounds highlights the importance of N-benzylphenethylamines in medicinal research and forensic science. Studies have elucidated the metabolic pathways and chemical characteristics of these molecules, offering insights into their potential research applications (Šuláková et al., 2021; Brandt et al., 2015).
Environmental Applications
The photodegradation of organic pollutants using ferrioxalate-mediated processes has been studied, indicating the potential environmental applications of related compounds in treating contaminated water (Safarzadeh-Amiri et al., 1997). Additionally, the role of NQO1 in detoxifying benzene-derived quinones suggests potential environmental health applications, particularly in understanding mechanisms underlying benzene toxicity (Ross, 2005).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target microtubules and their component protein, tubulin .
Biochemical Pathways
It can be inferred from related compounds that it may affect pathways related to cell cycle progression and apoptosis .
Result of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Future Directions
The future directions for research on “N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide” and similar compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . Additionally, these compounds could be used for the significant detection of carcinogenic heavy metals via a reliable electrochemical approach .
Biochemical Analysis
Biochemical Properties
It has been reported that similar compounds bearing the benzo[d][1,3]dioxol-5-yl moiety have shown activity against various cancer cell lines . The exact enzymes, proteins, and other biomolecules that N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide interacts with are yet to be identified.
Cellular Effects
Related compounds have shown anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines
Molecular Mechanism
It is known that related compounds can cause cell cycle arrest at the S phase and induce apoptosis in cancer cells
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-23-14-5-3-2-4-12(14)8-9-19-17(21)18(22)20-13-6-7-15-16(10-13)25-11-24-15/h2-7,10H,8-9,11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVQQRKOFFNMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

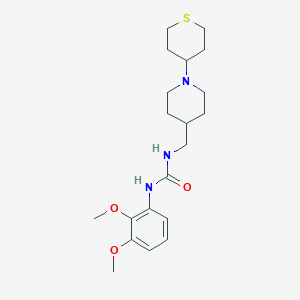

![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2493533.png)

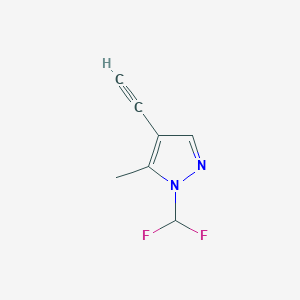

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2493537.png)

![Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride](/img/structure/B2493543.png)
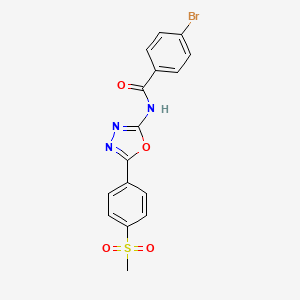
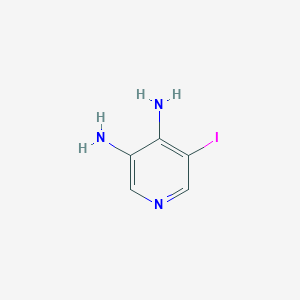
![N-(2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2493549.png)
![N-butyl-2-[(2,5-dimethylphenyl)amino]-N-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2493550.png)
